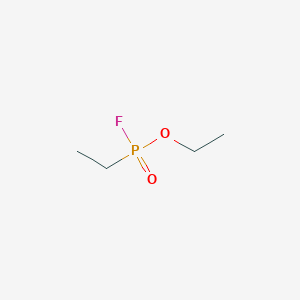

Ethyl ethylphosphonofluoridate

CAS No.: 650-20-4

Cat. No.: VC19752938

Molecular Formula: C4H10FO2P

Molecular Weight: 140.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 650-20-4 |

|---|---|

| Molecular Formula | C4H10FO2P |

| Molecular Weight | 140.09 g/mol |

| IUPAC Name | 1-[ethyl(fluoro)phosphoryl]oxyethane |

| Standard InChI | InChI=1S/C4H10FO2P/c1-3-7-8(5,6)4-2/h3-4H2,1-2H3 |

| Standard InChI Key | RORQVZRCLFKMMP-UHFFFAOYSA-N |

| Canonical SMILES | CCOP(=O)(CC)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Properties

Ethyl ethylphosphonofluoridate is characterized by a phosphonofluoridate backbone with two ethyl groups attached. Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₁₀FO₂P | |

| Molecular Weight | 140.09 g/mol | |

| IUPAC Name | 1-[Ethyl(fluoro)phosphoryl]oxyethane | |

| CAS Registry Number | 650-20-4 | |

| InChIKey | RORQVZRCLFKMMP-UHFFFAOYSA-N |

The compound’s structure features a central phosphorus atom bonded to two ethyl groups, a fluorine atom, and an oxygen-ethyl moiety. This configuration shares similarities with organophosphorus nerve agents, though its toxicity profile remains less well-characterized .

Spectral Data

Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) analyses have been pivotal in identifying ethyl ethylphosphonofluoridate. Key spectral features include:

-

GC-MS: Prominent fragments at m/z 113 (base peak), 84, and 95, indicative of phosphorus-fluorine bond cleavage .

-

³¹P NMR: A singlet resonance at δ 25–30 ppm, consistent with phosphonofluoridate derivatives .

Synthesis and Reactivity

Synthetic Pathways

Ethyl ethylphosphonofluoridate can form via fluoride-mediated reactions of organophosphorus precursors. For example, exposure of VX nerve agent (O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate) to fluoride ions in serum generates ethyl methylphosphonofluoridate (VX-G), a related analog . While direct synthesis methods for ethyl ethylphosphonofluoridate are less documented, its structural analogs suggest pathways involving nucleophilic substitution at phosphorus centers .

Stability and Decomposition

The compound exhibits moderate stability in aqueous environments, with hydrolysis rates dependent on pH and temperature. In alkaline conditions, the phosphorus-fluorine bond undergoes nucleophilic attack by hydroxide ions, yielding ethylphosphonic acid and fluoride . Thermal decomposition studies in lithium-ion batteries indicate volatilization at temperatures exceeding 150°C, releasing toxic fumes .

Detection and Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS remains the gold standard for detecting ethyl ethylphosphonofluoridate in complex matrices. Methods optimized for organophosphorus compounds typically employ:

-

Sample Preparation: Solid-phase extraction (SPE) using C18 cartridges to isolate the compound from biological or environmental samples .

-

Chromatographic Conditions: DB-5MS columns (30 m × 0.25 mm ID) with helium carrier gas and a temperature gradient from 50°C to 280°C .

-

Detection Limits: Sub-ng/mL sensitivity in serum and aerosol samples .

Infrared Spectroscopy (IR)

Toxicological Profile

Mechanism of Action

Like G-series nerve agents, ethyl ethylphosphonofluoridate is hypothesized to inhibit acetylcholinesterase (AChE), leading to acetylcholine accumulation and cholinergic crisis . In vitro studies on analogous compounds demonstrate irreversible AChE inhibition at picomolar concentrations, though direct evidence for ethyl ethylphosphonofluoridate remains sparse .

Acute Toxicity

Limited animal studies suggest high acute toxicity, with LD₅₀ values in rodents comparable to sarin (GB) analogs . Symptoms of exposure may include:

-

Respiratory: Bronchoconstriction, excessive secretions.

-

Neurological: Seizures, muscle fasciculations.

Chronic Effects

No long-term studies exist, but structural analogs are associated with delayed neurotoxicity and organophosphate-induced chronic neuropsychiatric disorders (OPICN) .

Environmental and Industrial Relevance

Lithium-Ion Battery Thermal Runaway

Ethyl ethylphosphonofluoridate has been detected in gases vented during thermal runaway of lithium-ion batteries using LFP (LiFePO₄) and NMC (LiNiMnCoO₂) cathodes . Concentrations reach 1–5 ppm in aerosol phases, posing inhalation hazards for first responders .

Environmental Persistence

The compound’s half-life in soil and water ranges from hours to days, depending on microbial activity and pH. Hydrolysis products, such as ethylphosphonic acid, exhibit lower toxicity but may contribute to soil acidification .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume